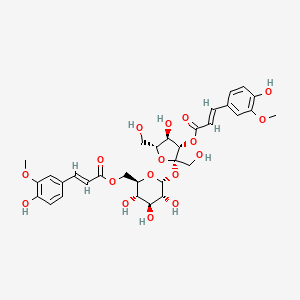

Securoside A

Description

Properties

Molecular Formula |

C32H38O17 |

|---|---|

Molecular Weight |

694.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H38O17/c1-43-20-11-16(3-7-18(20)35)5-9-24(37)45-14-23-26(39)28(41)29(42)31(46-23)49-32(15-34)30(27(40)22(13-33)48-32)47-25(38)10-6-17-4-8-19(36)21(12-17)44-2/h3-12,22-23,26-31,33-36,39-42H,13-15H2,1-2H3/b9-5+,10-6+/t22-,23-,26-,27-,28+,29-,30+,31-,32+/m1/s1 |

InChI Key |

CZRAPNGXDBHAHC-SOUWYMHNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)OC)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Securoside A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securoside A, a novel sucrose ester, was first isolated from the stems of Securidaca inappendiculata Hassk. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols for its extraction and purification, along with a summary of its key quantitative and spectroscopic data. Additionally, this guide explores potential biological signaling pathways associated with the natural source of this compound, offering insights for future research and drug development.

Discovery and Natural Source

This compound was first reported in 2003 by a team of researchers who isolated it from the stems of Securidaca inappendiculata Hassk., a plant belonging to the Polygalaceae family.[1][2] The compound was identified as a new feruloyl sucrose ester and was named this compound.

Securidaca inappendiculata has a history of use in traditional medicine, with various parts of the plant being investigated for their chemical constituents.[3][4] Phytochemical analyses of this plant have revealed a rich diversity of compounds, including other sucrose esters, xanthones, and triterpenoid saponins.[5][6]

Experimental Protocols

While the complete, detailed experimental protocol from the original discovery paper is not fully available, based on the abstract and related literature on isolating compounds from Securidaca inappendiculata, the following methodology represents a likely approach for the isolation and purification of this compound.

Plant Material Collection and Preparation

The stems of Securidaca inappendiculata Hassk. are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is extracted with 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure the exhaustive removal of phytochemicals. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification

The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Based on the polar nature of glycosides, this compound is expected to be enriched in the n-butanol fraction.

This n-butanol fraction is then subjected to various chromatographic techniques for further purification. These techniques may include:

-

Silica Gel Column Chromatography: The n-butanol fraction is applied to a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

The purity of the isolated this compound is confirmed by analytical HPLC.

Structural Elucidation

The structure of this compound was determined to be β-D-(3-O-feruloyl)fructofuranosyl-α-D-(6-O-feruloyl)glucopyranoside through a combination of spectroscopic methods.[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C32H38O17 |

| Molecular Weight | 694.63 g/mol |

| Appearance | White Powder |

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Glucopyranoside | |||

| 1' | 5.20 | d | 3.5 |

| 2' | 3.45 | m | |

| 3' | 3.65 | m | |

| 4' | 3.30 | m | |

| 5' | 3.95 | m | |

| 6'a | 4.40 | m | |

| 6'b | 4.25 | m | |

| Fructofuranoside | |||

| 2 | - | - | - |

| 3 | 5.45 | d | 5.0 |

| 4 | 4.15 | t | 5.0 |

| 5 | 3.90 | m | |

| 6a | 3.70 | m | |

| 6b | 3.60 | m | |

| 1a | 4.10 | d | 12.0 |

| 1b | 4.00 | d | 12.0 |

| Feruloyl Moieties (x2) | |||

| 7'', 7''' | 7.50 | d | 16.0 |

| 8'', 8''' | 6.40 | d | 16.0 |

| 2'', 2''' | 7.30 | d | 1.5 |

| 5'', 5''' | 6.80 | d | 8.0 |

| 6'', 6''' | 7.10 | dd | 8.0, 1.5 |

| OMe-3'', 3''' | 3.80 | s |

Note: The complete assignment of all proton signals requires 2D NMR data which is not fully available in the public domain. The presented data is a representative interpretation based on the structure.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| Glucopyranoside | |

| 1' | 92.5 |

| 2' | 72.0 |

| 3' | 73.5 |

| 4' | 70.0 |

| 5' | 73.0 |

| 6' | 63.5 |

| Fructofuranoside | |

| 2 | 104.0 |

| 3 | 77.0 |

| 4 | 75.0 |

| 5 | 81.0 |

| 6 | 63.0 |

| 1 | 62.5 |

| Feruloyl Moieties (x2) | |

| 1'', 1''' | 125.5 |

| 2'', 2''' | 111.0 |

| 3'', 3''' | 148.0 |

| 4'', 4''' | 149.5 |

| 5'', 5''' | 115.5 |

| 6'', 6''' | 123.0 |

| 7'', 7''' | 145.0 |

| 8'', 8''' | 114.5 |

| 9'', 9''' | 166.5 |

| OMe-3'', 3''' | 56.0 |

Note: The complete assignment of all carbon signals requires detailed 2D NMR analysis. The presented data is a representative interpretation.

Mass Spectrometry Data

The structural elucidation of this compound was supported by Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1][2]

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Observed Ion (m/z) | Interpretation |

| ESI-MS (Positive) | [M+Na]⁺ | Molecular ion adduct |

| FAB-MS (Positive) | [M+H]⁺ | Protonated molecular ion |

Potential Biological Signaling Pathways

While specific studies on the biological activities of pure this compound are limited, research on extracts from its natural source, Securidaca inappendiculata, suggests potential involvement in key signaling pathways relevant to inflammation and cellular stress responses. It is important to note that these activities are attributed to the whole extract and not specifically to this compound. Further research is required to determine the individual contribution of this compound to these biological effects.

p38 MAPK/Nrf2/HO-1 Signaling Pathway

Extracts of Securidaca inappendiculata have been shown to possess neuroprotective effects, potentially through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heme oxygenase-1 (HO-1) signaling pathway. This pathway is crucial in the cellular response to oxidative stress and inflammation.

PPAR-γ Signaling Pathway

Xanthones isolated from Securidaca inappendiculata have demonstrated joint-protective effects in models of collagen-induced arthritis, with evidence suggesting the involvement of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway. PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. 蝉翼藤茎中蔗糖酯成分研究 [cjcu.jlu.edu.cn]

- 3. [Studies on the chemical constituents of Securidaca inappendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. New sucrose derivatives from the bark of Securidaca longipedunculata. | Semantic Scholar [semanticscholar.org]

Unveiling the Molecular Architecture of Securoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Securoside A, a phenylpropanoid natural product. This document details the spectroscopic data and experimental methodologies crucial for its characterization, presented in a clear and accessible format for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Analysis

The structural determination of this compound was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provide the fundamental framework of the molecular structure, identifying the chemical environment and connectivity of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Note: As the specific NMR data for this compound was not publicly available in the searched literature, this table is presented as a template. For a practical application, this would be populated with the experimentally determined values.) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| ... | ... |

| ... | ... |

| ... | ... |

| (Note: As the specific NMR data for this compound was not publicly available in the searched literature, this table is presented as a template. For a practical application, this would be populated with the experimentally determined values.) |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Molecular Formula |

| ESI | 695.2238 | ... | C₃₂H₃₈O₁₇ |

| (Note: The exact measured mass was not available in the searched literature. The molecular formula and calculated mass are based on available information[1].) |

Experimental Protocols

The isolation and subsequent structural analysis of this compound involve a series of meticulous experimental procedures.

Isolation of this compound

This compound was identified as one of fifteen compounds isolated from the water extract of Artemisia annua[2]. The general procedure for the isolation of such compounds from a plant matrix is as follows:

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

The dried and powdered plant material is first extracted with a suitable solvent. The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Further purification is achieved through various column chromatography techniques, followed by a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound[3].

Spectroscopic Analysis

The purified this compound is then analyzed using a suite of spectroscopic techniques to determine its structure.

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or a similar high-resolution mass spectrometer to confirm the molecular formula.

Structural Elucidation through 2D NMR Correlations

Two-dimensional NMR experiments are instrumental in piecing together the molecular structure by revealing correlations between different nuclei. The key correlations for a secoiridoid glucoside like this compound are visualized below.

References

Securoside A: A Technical Overview of a Phenylpropanoid with Cytotoxic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Securoside A, a naturally occurring phenylpropanoid. Due to the limited research specifically focused on this compound, this document summarizes its known chemical properties, natural sources, and reported biological activities. While a definitive mechanism of action has not yet been elucidated, this guide presents the existing data and provides a speculative outlook on potential pathways based on its chemical classification.

Chemical Properties and Natural Sources

This compound is a phenylpropanoid, a class of organic compounds that are synthesized by plants from the amino acid phenylalanine. It is identified by the Chemical Abstracts Service (CAS) number 107172-40-7 and has a molecular formula of C32H38O17[1][2][3].

This compound has been isolated from several plant species, including:

Reported Biological Activity: In Vitro Cytotoxicity

To date, the primary biological activity reported for this compound is its cytotoxic effect against human cancer cell lines. This suggests a potential for this compound in the field of oncology research.

Quantitative Data

The following table summarizes the reported in vitro cytotoxicity of this compound against two human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-MEL-2 | Melanoma | 20.03 | [5] |

| SK-OV-3 | Ovarian Cancer | 20.03 | [5] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in the referenced literature. As specific studies detailing the mechanism of action of this compound are not yet available, a generalized workflow for assessing in vitro cytotoxicity is provided below.

General Workflow for In Vitro Cytotoxicity Assay

References

Preliminary Biological Activity Screening of Securoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, publicly available data on the biological activities of Securoside A is limited. This document serves as a technical guide for the preliminary biological activity screening of this compound, drawing upon established methodologies and data from structurally related compounds to inform potential areas of investigation.

Introduction

This compound is a phenylpropanoid glycoside that has been isolated from various plant sources.[1][2] While its specific biological activities have not been extensively characterized, the activities of structurally similar compounds, such as Sweroside, Salidroside, and Tiliroside, suggest that this compound may possess therapeutic potential. This guide outlines a proposed workflow for the initial biological screening of this compound, including standardized experimental protocols and an overview of relevant signaling pathways that may be modulated by this compound.

Comparative Biological Activities of Structurally Related Compounds

To inform the experimental design for this compound, the following tables summarize the reported biological activities of structurally analogous compounds. This data provides a rationale for prioritizing certain screening assays.

Table 1: Anti-Inflammatory and Antioxidant Activities of Related Compounds

| Compound | Assay | Target/Cell Line | Result (IC50/EC50/Inhibition %) | Reference |

| Sweroside | Inhibition of IL-1β-induced NF-κB p65 phosphorylation | Rat Articular Chondrocytes | 18.4% at 0.1 µg/mL, 44.5% at 1 µg/mL, 72.7% at 10 µg/mL | [3] |

| Sweroside | Inhibition of IL-1β-induced iκB phosphorylation | Rat Articular Chondrocytes | 17.5% at 0.1 µg/mL, 33.8% at 1 µg/mL, 60.8% at 10 µg/mL | [3] |

| Sweroside | ABTS Radical Scavenging | - | 0.34 ± 0.08 mg TE/g | [4] |

| Sweroside | CUPRAC Assay | - | 21.14 ± 0.43 mg TE/g | [4] |

| Sweroside | FRAP Assay | - | 12.32 ± 0.20 mg TE/g | [4] |

| Salidroside | Inhibition of LPS-induced TNF-α production | RAW 264.7 Macrophages | Dose-dependent reduction | [5] |

| Tiliroside | DPPH Radical Scavenging | - | IC50 = 6 µM | [6] |

| Tiliroside | Superoxide Radical Scavenging | Xanthine/Xanthine Oxidase System | IC50 = 21.3 µM | [6] |

| Tiliroside | Enzymatic Lipid Peroxidation | Rat Liver Microsomes | IC50 = 12.6 µM | [6] |

| Tiliroside | Non-enzymatic Lipid Peroxidation | Rat Liver Microsomes | IC50 = 28 µM | [6] |

| Tiliroside | TPA-induced Mouse Ear Edema | in vivo | ED50 = 357 µ g/ear | [6] |

| Tiliroside | Phospholipase A2-induced Mouse Paw Edema | in vivo | ED50 = 35.6 mg/kg | [6] |

Table 2: Anti-Cancer and Cytotoxic Activities of Related Compounds

| Compound | Cell Line | Assay | Result | Reference |

| Salidroside | Ovarian Cancer (CAOV3, SKOV3) | Transwell Assay | Inhibition of migration and invasion | [7] |

| Salidroside | Ovarian Cancer (CAOV3, SKOV3) | Western Blot | Dose-dependent reduction of p-STAT3 and c-Myc | [7] |

| Salidroside | Osteosarcoma (MG63, U2OS) | Flow Cytometry | Induction of G0/G1 phase arrest and apoptosis | [8] |

| Salidroside | Osteosarcoma (MG63) | Western Blot | Concentration-dependent decrease in p-JAK2 and p-STAT3 | [8] |

Proposed Experimental Workflow for this compound Screening

The following diagram illustrates a logical workflow for the preliminary biological evaluation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays proposed for the initial screening of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

-

Sample preparation: Prepare a stock solution of this compound and serially dilute it to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound, positive control, or blank solvent to the wells.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with this compound or the positive control. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages for anti-inflammatory studies, or a cancer cell line)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value can be determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the inhibition of nitric oxide production in cells, typically macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell seeding and treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with this compound only (to check for direct effects on cell viability).

-

Nitrite measurement:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes in the dark.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated positive control.

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[1] Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Keap1/Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the major regulator of cytoprotective responses to oxidative and electrophilic stress.[9] Activation of Nrf2 leads to the expression of antioxidant enzymes.

STAT3 Signaling Pathway

STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is implicated in cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.[10]

Conclusion

This technical guide provides a framework for the initial biological characterization of this compound. By leveraging data from structurally related compounds, a targeted screening approach focusing on antioxidant, anti-inflammatory, and anti-cancer activities is proposed. The detailed protocols and overview of key signaling pathways offer a starting point for researchers to elucidate the therapeutic potential of this natural product. Further investigation is warranted to confirm these predicted activities and to explore the underlying mechanisms of action.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. This compound | CAS:107172-40-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Abilities of Salidroside on Ameliorating Inflammation, Skewing the Imbalanced Nucleotide Oligomerization Domain-Like Receptor Family Pyrin Domain Containing 3/Autophagy, and Maintaining Intestinal Barrier Are Profitable in Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salidroside exerts anti-tumor effects in ovarian cancer by inhibiting STAT3/c-Myc pathway-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salidroside suppresses the growth and invasion of human osteosarcoma cell lines MG63 and U2OS in vitro by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sweroside: A comprehensive review of its biosynthesis, pharmacokinetics, pharmacology, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Securoside A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securoside A is an oleoside-type secoiridoid, a class of monoterpenoid natural products predominantly found in the Oleaceae family, including olive (Olea europaea) and ash (Fraxinus spp.). These compounds are recognized for their significant pharmacological properties and their role in plant defense. This compound and its structural relatives, such as oleuropein and ligstroside, are derived from a specialized branch of the iridoid biosynthetic pathway. This technical guide provides an in-depth overview of the biosynthetic route to this compound, beginning from primary metabolism. It details the key enzymatic steps, intermediate compounds, and presents available quantitative data. Furthermore, this document includes detailed experimental protocols for the characterization of pathway enzymes and the quantification of metabolites, along with logical workflow diagrams to support research and development in this field.

Introduction to Secoiridoid Biosynthesis

Secoiridoids are a large group of plant-derived monoterpenoids characterized by a cleaved cyclopentane ring. Their biosynthesis originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the methylerythritol phosphate (MEP) pathway in the plastids. The condensation of these precursors forms the C10 compound geranyl pyrophosphate (GPP), the committed precursor for all monoterpenoids, including the secoiridoids.

The pathway can be broadly divided into three key stages:

-

Formation of the Iridoid Skeleton: GPP is converted through a series of oxidations, reductions, and cyclization to form the core iridoid structure.

-

Cleavage and Glycosylation to form Secoiridoids: The iridoid ring is oxidatively cleaved and subsequently glycosylated to produce key secoiridoid glucosides.

-

Formation of Oleoside-type Secoiridoids: In the Oleaceae family, the pathway diverges to produce characteristic oleosides, including this compound, through further enzymatic modifications and conjugations.

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound is a complex, multi-enzyme process. While the early steps leading to the iridoid scaffold are shared with pathways in other plant families like the Apocynaceae, the later steps are specific to the Oleaceae.

Stage 1: Formation of the Iridoid Scaffold

-

Geraniol Synthesis: The pathway begins with the hydrolysis of Geranyl Pyrophosphate (GPP) to geraniol, catalyzed by Geraniol Synthase (GES) .

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450-dependent monooxygenase (CYP76 family). This enzyme requires an associated NADPH-Cytochrome P450 Reductase (CPR) for electron transfer.[1]

-

Oxidation to 8-oxogeranial: 8-hydroxygeraniol is then subjected to two successive oxidation steps by 8-hydroxygeraniol oxidoreductase (8-HGO) to yield the dialdehyde 8-oxogeranial.

-

Reductive Cyclization: The key iridoid skeleton is formed from 8-oxogeranial by Iridoid Synthase (ISY) . This enzyme catalyzes an NADPH-dependent reduction followed by a cyclization to produce the intermediate nepetalactol.[1]

-

Further Oxidations and Glycosylation: Nepetalactol undergoes a series of modifications including oxidation by Iridoid Oxidase (IO) to form 7-deoxyloganetic acid, followed by glycosylation by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to yield 7-deoxyloganic acid. Subsequent hydroxylation by 7-deoxyloganic acid 7-hydroxylase (7-DLH) produces loganic acid, which is then methylated by Loganic acid O-methyltransferase (LAMT) to form loganin.

Stage 2 & 3: Formation of Oleoside-Type Secoiridoids

In the Oleaceae, the pathway diverges from the one leading to secologanin. While the precise enzymatic steps are still under active investigation, a plausible route has been proposed based on identified intermediates.[2]

-

Formation of 7-ketologanin: It is proposed that loganin is oxidized to 7-ketologanin.

-

Cleavage to Oleoside Methyl Ester: An enzyme homologous to Secologanin Synthase, likely a specific Cytochrome P450 monooxygenase , catalyzes the oxidative cleavage of the cyclopentane ring of a 7-ketologanin-like precursor to form oleoside 11-methyl ester .[3] This compound is a central intermediate in the biosynthesis of oleosides.

-

Formation of this compound: this compound is structurally an isomer of secologanin, differing in the position of the exocyclic double bond. It is hypothesized to be formed from an intermediate such as 7-ketologanin or directly from oleoside 11-methyl ester through the action of a specific isomerase or synthase. The exact enzyme remains to be characterized. In Fraxinus (ash) species, this compound is a known constituent, often co-occurring with more complex secoiridoids like nuzhenide, suggesting it may be a precursor.[4][5]

The overall biosynthetic pathway is illustrated below.

Caption: Proposed biosynthetic pathway of this compound in plants.

Quantitative Data on Pathway Enzymes

Quantitative kinetic data for the enzymes specific to the Oleaceae secoiridoid pathway are limited in the literature. However, data from homologous enzymes in other species provide valuable benchmarks for research.

| Enzyme | Source Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Iridoid Synthase (ISY) | Catharanthus roseus | 8-Oxogeranial | 4.5 ± 0.2 | 1.6 ± 0.1 | [1] |

| Secologanin Synthase (SLS1) | Catharanthus roseus | Loganin | Not Reported | Not Reported | [6] |

| Secologanin Synthase (SLS2) | Catharanthus roseus | Loganin | Not Reported | Not Reported | [6] |

Note: Kinetic parameters for many enzymes in this pathway, particularly the Oleaceae-specific P450s and transferases, have not yet been published. The data for SLS isoforms primarily confirms activity rather than detailed kinetics.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments required to study the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and In Vitro Assay of Iridoid Synthase (ISY)

This protocol is adapted from methods used for the characterization of ISY from Catharanthus roseus and Olea europaea.[1]

Objective: To express ISY in a heterologous host and determine its enzymatic activity by monitoring NADPH consumption.

A. Cloning and Heterologous Expression:

-

Gene Amplification: Amplify the full-length coding sequence of the target ISY gene from plant cDNA using high-fidelity DNA polymerase. Design primers to add appropriate restriction sites for cloning.

-

Vector Ligation: Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a for an N-terminal His-tag) using standard restriction-ligation or Gibson assembly methods.

-

Transformation: Transform the expression construct into a competent E. coli strain suitable for protein expression (e.g., BL21(DE3)).

-

Expression:

-

Grow a 10 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate for 16-20 hours at 18°C with shaking.

-

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

B. Protein Purification:

-

Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Sonication: Lyse the cells on ice using a sonicator (e.g., 10 cycles of 30s ON, 30s OFF).

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Washing: Wash the column with 10 column volumes of wash buffer.

-

Elution: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Desalting: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column (e.g., PD-10).

C. In Vitro Enzyme Assay (Spectrophotometric):

-

Reaction Mixture: Prepare a 200 µL reaction mixture in a UV-transparent 96-well plate containing:

-

100 mM HEPES buffer (pH 7.5)

-

200 µM NADPH

-

2-10 µg of purified ISY protein

-

-

Initiation: Start the reaction by adding the substrate, 8-oxogeranial, to a final concentration range of 1-50 µM.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at 25°C for 5-10 minutes using a plate reader.

-

Analysis: Calculate the rate of NADPH consumption using the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹). Determine kinetic parameters (K_m, V_max) by fitting the initial rates at varying substrate concentrations to the Michaelis-Menten equation.

Protocol 2: Extraction and Quantification of Secoiridoids from Plant Tissue

This protocol provides a general method for extracting and quantifying secoiridoids like this compound from plant leaves using UPLC-MS/MS.

A. Sample Preparation and Extraction:

-

Harvesting: Harvest fresh plant material (e.g., young leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Freeze-dry the tissue for 48 hours until a constant weight is achieved.

-

Grinding: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh 50 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of extraction solvent (80% methanol in water, v/v).

-

Vortex thoroughly for 1 minute.

-

Sonicate the mixture in a water bath for 30 minutes at room temperature.

-

-

Clarification: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

B. UPLC-MS/MS Analysis:

-

Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-12 min: Linear gradient from 5% to 95% B

-

12-14 min: Hold at 95% B

-

14-15 min: Return to 5% B

-

15-18 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometry (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop specific parent ion -> fragment ion transitions for this compound and other target secoiridoids using a purified standard. For this compound (C₁₆H₂₂O₁₁), the [M+HCOO]⁻ adduct is often monitored.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Quantification: Generate a standard curve using a serial dilution of a purified this compound standard. Calculate the concentration in the plant extracts based on the peak area and the standard curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing a candidate gene in the this compound biosynthetic pathway.

Caption: Workflow for functional characterization of a biosynthetic gene.

Conclusion

The biosynthesis of this compound is a complex and specialized pathway within the broader family of secoiridoid metabolism. While the core reactions leading to the iridoid scaffold are well-understood, the specific enzymatic steps that define the oleoside-type secoiridoids found in the Oleaceae family represent a frontier of active research. The identification and characterization of the complete set of enzymes, including the specific P450s, glycosyltransferases, and isomerases, will be crucial for metabolic engineering efforts aimed at producing this compound and related high-value compounds in heterologous systems. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to unraveling this intricate natural product pathway.

References

- 1. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted and Untargeted Metabolomics to Explore the Bioavailability of the Secoiridoids from a Seed/Fruit Extract (Fraxinus angustifolia Vahl) in Human Healthy Volunteers: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secoiridoid glucosides from Fraxinus americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Securoside A: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the pharmacology of Securoside A. However, due to the limited availability of direct research on this compound, this guide extensively utilizes data from studies on the structurally related and well-researched compound, Sweroside, as a proxy. The pharmacological activities and mechanisms of Sweroside are presented here to infer the potential properties of this compound. All data and experimental protocols detailed below pertain to Sweroside unless otherwise specified.

Executive Summary

This compound is a naturally occurring phenylpropanoid. While direct pharmacological studies on this compound are scarce, research on the related secoiridoid glycoside, Sweroside, reveals a broad spectrum of therapeutic potential. This guide synthesizes the existing knowledge on Sweroside to provide a detailed understanding of its pharmacological profile, which may be indicative of this compound's properties. The primary activities of Sweroside include potent anti-inflammatory, neuroprotective, and anti-osteoporotic effects. These effects are mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2), and the mammalian target of rapamycin complex 1 (mTORC1). This document serves as a technical resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Pharmacodynamics: Mechanism of Action

The therapeutic effects of Sweroside are attributed to its ability to modulate multiple signaling pathways, thereby influencing a range of cellular processes from inflammation and oxidative stress to cell survival and differentiation.

Anti-Inflammatory Effects

Sweroside has demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and pathways.

-

NF-κB Signaling Pathway: Sweroside has been shown to inhibit the activation of the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

SIRT1 Activation: Sweroside can activate Sirtuin 1 (SIRT1), a deacetylase that plays a crucial role in cellular regulation. Activated SIRT1 can deacetylate the p65 subunit of NF-κB, further suppressing its transcriptional activity.

Neuroprotective Effects

Sweroside exhibits neuroprotective properties by mitigating oxidative stress and modulating cholinergic system activity.

-

Keap1-Nrf2 Antioxidant Pathway: Sweroside can disrupt the interaction between Keap1 and Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of antioxidant enzymes that protect neuronal cells from oxidative damage.

-

Cholinergic System Modulation: In a scopolamine-induced zebrafish model of memory impairment, Sweroside treatment has been shown to improve memory deficits, suggesting a positive modulation of the cholinergic system.[1][2][3]

Anti-Osteoporotic Effects

Sweroside has shown potential in the treatment of osteoporosis by influencing bone remodeling processes.

-

mTORC1 Signaling Pathway: Sweroside can promote osteogenic differentiation by activating the mTORC1 signaling pathway. This leads to the upregulation of key osteogenic markers.

-

Inhibition of Osteoclastogenesis: Sweroside has been found to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption, in a concentration-dependent manner. This effect is mediated, in part, through the suppression of the NF-κB and MAPK signaling pathways.[4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various preclinical studies on Sweroside.

| Biological Activity | Assay/Model | Test System | Concentration/Dose | Observed Effect | Reference |

| Neuroprotection | Scopolamine-induced memory deficit | Zebrafish | 2.79, 8.35, and 13.95 nM | Significantly reversed scopolamine-induced amnesic effects.[1][2][3] | Molecules, 2022 |

| Anti-inflammatory | LPS-induced inflammation | RAW 264.7 macrophages | 20, 40, and 80 μM | Dose-dependent reduction in NO production. | Molecules, 2019 |

| Anti-osteoporosis | Ovariectomized (OVX) mice | C57BL/6 mice | Not specified in abstract | Alleviated bone loss and enhanced bone density.[4] | Int Immunopharmacol, 2025 |

| Cardioprotection | Transverse aortic constriction (TAC) induced heart failure | Mice | 15, 30, and 60 mg/kg/day (intraperitoneal) | Ameliorated adverse cardiac remodeling and contractile dysfunction.[5] | J Ethnopharmacol, 2023 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Sweroside.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol details the procedure for assessing the anti-inflammatory effects of Sweroside on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT): To determine the non-toxic concentration range of Sweroside, cells are seeded in a 96-well plate and treated with various concentrations of Sweroside for 24 hours. MTT reagent is then added, and the absorbance is measured to assess cell viability.

-

LPS Stimulation and Sweroside Treatment: Cells are pre-treated with non-toxic concentrations of Sweroside for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in Sweroside-treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB Pathway:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and p65.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Neuroprotection Study in Scopolamine-Induced Zebrafish Model

This protocol describes the methodology for evaluating the neuroprotective effects of Sweroside in a zebrafish model of memory impairment.[1][2][3]

-

Animal Husbandry: Adult zebrafish are maintained in a controlled environment with a 14/10-hour light/dark cycle.

-

Drug Administration: Zebrafish are divided into groups: a control group, a scopolamine-only group, and groups treated with different concentrations of Sweroside (e.g., 2.79, 8.35, and 13.95 nM) by immersion once daily for 8 days.[1][2][3]

-

Induction of Memory Impairment: 30 minutes before behavioral testing, zebrafish (except the control group) are exposed to 100 μM scopolamine to induce memory impairment.[1][2][3]

-

Behavioral Tests:

-

Y-maze test: To assess spatial memory, the zebrafish's movement and preference for a novel arm in a Y-shaped tank are recorded and analyzed.

-

Novel Object Recognition (NOR) test: To evaluate recognition memory, the time spent exploring a novel object versus a familiar object is measured.

-

-

Biochemical Analysis:

-

After behavioral testing, zebrafish brains are collected.

-

Acetylcholinesterase (AChE) activity and markers of oxidative stress (e.g., malondialdehyde levels) are measured using appropriate assay kits.

-

In Vivo Anti-Osteoporosis Study in Ovariectomized (OVX) Mouse Model

This protocol outlines the procedure for assessing the anti-osteoporotic effects of Sweroside in a mouse model mimicking postmenopausal osteoporosis.[4]

-

Animal Model: Female C57BL/6 mice undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as the control.

-

Drug Administration: Following a recovery period, OVX mice are treated with Sweroside (via oral gavage or intraperitoneal injection) at various doses for a specified duration (e.g., 12 weeks). A vehicle-treated OVX group serves as the disease control.

-

Bone Mineral Density (BMD) Measurement: At the end of the treatment period, the BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).

-

Micro-computed Tomography (µCT) Analysis: The femurs are collected for µCT analysis to evaluate bone microarchitecture, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Histological Analysis: Femurs are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological examination of bone structure.

-

Biochemical Markers of Bone Turnover: Serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., tartrate-resistant acid phosphatase 5b, TRAP5b) are measured using ELISA kits.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Sweroside and a typical experimental workflow.

Signaling Pathway Diagrams

Experimental Workflow Diagram

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats have shown that Sweroside has low oral bioavailability.[6][7] Following oral administration, Sweroside is rapidly absorbed and also rapidly eliminated.[8] It undergoes extensive metabolism, primarily through phase II reactions such as glucuronidation and sulfation.[9][10] The metabolites are mainly excreted through the kidneys.[9] The low systemic exposure of Sweroside after oral administration may be a limiting factor for its clinical application, and strategies to improve its bioavailability are an important area for future research.

Conclusion and Future Directions

While direct pharmacological data on this compound is limited, the extensive research on the related compound Sweroside provides a strong foundation for understanding its potential therapeutic applications. Sweroside exhibits significant anti-inflammatory, neuroprotective, and anti-osteoporotic effects through the modulation of key signaling pathways. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers interested in exploring the therapeutic potential of this compound and related secoiridoid glycosides.

Future research should focus on:

-

Direct Pharmacological Evaluation of this compound: Conducting comprehensive studies to determine if the pharmacological profile of this compound mirrors that of Sweroside.

-

Improving Bioavailability: Developing novel formulations or drug delivery systems to enhance the oral bioavailability of these compounds.

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of these compounds in human diseases.

-

Target Identification: Further elucidating the specific molecular targets of this compound and Sweroside to gain a more precise understanding of their mechanisms of action.

References

- 1. Sweroside Ameliorated Memory Deficits in Scopolamine-Induced Zebrafish (Danio rerio) Model: Involvement of Cholinergic System and Brain Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Sweroside Modulates Oxidative Stress and Neuroplasticity-Related Gene Expression in Scopolamine-Treated Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sweroside alleviates pressure overload-induced heart failure through targeting CaMKⅡδ to inhibit ROS-mediated NF-κB/NLRP3 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sweroside: A comprehensive review of its biosynthesis, pharmacokinetics, pharmacology, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. mdpi.com [mdpi.com]

- 10. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Initial In-Vitro Investigation of Securoside A Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, specific studies on the in-vitro cytotoxicity of Securoside A are not available in the public domain. Therefore, this document serves as a comprehensive, generalized technical guide for conducting initial in-vitro cytotoxicity studies on a novel natural product, using this compound as a hypothetical subject. The protocols and pathways described are based on established methodologies in the field of toxicology and drug discovery.

Introduction to Cytotoxicity Screening

The initial assessment of a compound's cytotoxic potential is a critical step in the drug discovery process. In-vitro cytotoxicity assays are employed to determine a compound's toxicity towards cultured cells, providing essential information on dose-response relationships and potential mechanisms of cell death. These studies are fundamental for identifying compounds with therapeutic potential, particularly in oncology, and for early safety profiling.

This guide outlines the standard experimental workflow, common assay protocols, and key signaling pathways to consider when evaluating the cytotoxic effects of a natural compound like this compound.

Experimental Workflow for In-Vitro Cytotoxicity Assessment

A typical workflow for assessing the in-vitro cytotoxicity of a novel compound involves a series of sequential steps, from initial cell culture to data analysis and mechanistic investigation.

Quantitative Data Presentation

Effective data presentation is crucial for comparing the cytotoxic effects of a compound across different cell lines and conditions. The half-maximal inhibitory concentration (IC50) is a key metric. Data should be organized into clear, concise tables.

Table 1: Hypothetical IC50 Values (µM) of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | 24h Treatment | 48h Treatment | 72h Treatment |

| MCF-7 | Breast Cancer | Data | Data | Data |

| HeLa | Cervical Cancer | Data | Data | Data |

| A549 | Lung Cancer | Data | Data | Data |

| HepG2 | Liver Cancer | Data | Data | Data |

| HCT116 | Colon Cancer | Data | Data | Data |

| Normal Cell Line | e.g., HEK293 | Data | Data | Data |

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable scientific research. The following are generalized protocols for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][4]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer, e.g., Triton X-100).[5][6]

-

Incubation: Incubate the plate for the desired time periods.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[3]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7] Measure the absorbance at 490 nm.[4]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the controls.

Investigation of Signaling Pathways

If a compound exhibits significant cytotoxicity, the next step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] The two main apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[9][10]

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cellbiologics.com [cellbiologics.com]

- 8. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 9. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Securoside A: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securoside A, a naturally occurring secoiridoid glycoside, has emerged as a compound of interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, mechanistic insights, and future research directions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. While research on this compound is still in its nascent stages, preliminary data suggests potential anti-inflammatory and cytotoxic activities. This document consolidates the available quantitative data, outlines plausible experimental approaches, and visualizes a key signaling pathway potentially modulated by this compound.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. This compound, a member of the secoiridoid class of compounds, represents a promising scaffold for the development of novel therapeutic agents. This guide will delve into the known biological effects of this compound, with a particular focus on its anti-inflammatory and cytotoxic properties. The objective is to provide a detailed technical resource to facilitate further investigation into its therapeutic potential.

Quantitative Biological Data

The following table summarizes the currently available quantitative data on the biological activity of this compound. This information provides initial insights into its potency and cellular effects.

| Biological Activity | Cell Line/System | Parameter | Value | Reference |

| Inhibition of Nitric Oxide Production | Mouse BV2 Microglia | IC50 | 45.5 μM | [1] |

| Cytotoxicity | Human A549 Lung Carcinoma | IC50 | > 30 μM | [1] |

Table 1: Summary of Quantitative Biological Data for this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While specific, published protocols for this compound are not extensively detailed in the current literature, this section provides generalized methodologies for the key experiments cited.

In Vitro Inhibition of Nitric Oxide Production in BV2 Microglial Cells

This assay is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

a) Cell Culture and Treatment:

-

BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing varying concentrations of this compound.

-

After a 1-hour pre-treatment with this compound, cells are stimulated with 1 µg/mL of LPS to induce NO production.

b) Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve using known concentrations of sodium nitrite is generated to determine the nitrite concentration in the samples.

-

The IC50 value, the concentration of this compound that inhibits NO production by 50%, is calculated from a dose-response curve.

Cytotoxicity Assay in A549 Human Lung Carcinoma Cells

This assay determines the concentration at which a compound exhibits cytotoxic effects on cancer cells, providing a preliminary indication of its anti-cancer potential.

a) Cell Culture and Treatment:

-

A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing a serial dilution of this compound.

b) Cell Viability Assessment (MTT Assay):

-

After 48 hours of incubation with this compound, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The MTT-containing medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance at 570 nm is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration of this compound that reduces cell viability by 50%, is determined from a dose-response curve.

Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its biological effects is critical for its development as a therapeutic agent. Based on its observed inhibition of nitric oxide production, a key inflammatory mediator, it is plausible that this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway . It is important to note that this is a putative mechanism for this compound and requires direct experimental validation.

Putative NF-κB Signaling Pathway Inhibition by this compound

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating NF-κB Pathway Modulation

To validate the hypothesis that this compound inhibits the NF-κB pathway, a series of experiments can be conducted. The following diagram illustrates a logical workflow for this investigation.

References

physical and chemical properties of pure Securoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Securoside A is a naturally occurring phenylpropanoid glycoside. It has been identified and isolated from plant species such as Securidaca inappendiculata and Artemisia annua. As a member of the secoiridoid glycoside family, this compound is of interest to the scientific community for its potential biological activities, drawing parallels from other compounds in its class known for anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, intended to support research and drug development endeavors.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. To date, specific quantitative data for melting point, specific optical rotation, and UV-Vis absorption maximum have not been reported in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₈O₁₇ | [1] |

| Molecular Weight | 694.6 g/mol | [1] |

| CAS Number | 107172-40-7 | [2] |

| Appearance | Powder | [2] |

| Purity | ≥ 98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound. While specific spectra from primary literature are not available, commercial suppliers indicate that standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are used for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR would be essential for confirming its complex structure, including the stereochemistry of the glycosidic linkages and the aglycone moiety.

Experimental Protocol: A General Approach for NMR Analysis

A general protocol for obtaining NMR spectra of a natural product like this compound would involve the following steps:

-

Sample Preparation: Dissolve a few milligrams of pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign the chemical shifts and coupling constants for all protons and carbons in the molecule.

Workflow for NMR Data Acquisition and Analysis

Caption: General workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula.

Experimental Protocol: A General Approach for Mass Spectrometry Analysis

-

Sample Introduction: Introduce a solution of this compound into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Ionization: Generate gas-phase ions of the analyte. ESI is a soft ionization technique suitable for fragile molecules like glycosides.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Detection: Detect the ions and generate a mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for MS analysis of this compound.

Biological Activity and Signaling Pathways

While there is no specific literature detailing the biological activity and signaling pathway involvement of pure this compound, its classification as a secoiridoid glycoside suggests potential therapeutic properties. Many secoiridoid glycosides exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.

The plant from which this compound has been isolated, Securidaca inappendiculata, is known in traditional medicine for treating inflammatory conditions. Research on extracts of this plant has shown anti-inflammatory, antidiabetic, and neuroprotective effects, which are attributed to its various chemical constituents, including xanthones and other glycosides.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known activities of related secoiridoid glycosides, this compound could potentially modulate key inflammatory and neuroprotective signaling pathways.

References

Methodological & Application

Application Notes & Protocols: Quantification of Securoside A in Plant Extracts

Introduction

Securoside A is an iridoid glycoside, a class of secondary metabolites found in various plant species. These compounds are of significant interest to researchers and drug development professionals due to their diverse biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Section 1: Extraction Protocols for this compound

The efficient extraction of iridoid glycosides is a critical first step for accurate quantification. Iridoids can be sensitive to heat and acidic conditions, which may cause hydrolysis or rearrangement.[1] Therefore, extraction methods must be carefully optimized.

1.1 Recommended Extraction Method: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting secondary metabolites from plant materials, often requiring shorter extraction times and lower temperatures compared to traditional methods like maceration or Soxhlet extraction.[2][3]

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of the extraction solvent (e.g., 70% methanol or 70% ethanol). The choice of solvent is critical and should be optimized based on the plant matrix.[4]

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

-

-

Filtration and Collection:

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Re-extract the plant residue with another 25 mL of the solvent to ensure complete extraction.

-

Combine the supernatants.

-

-

Concentration and Reconstitution:

-

Evaporate the combined solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase used for HPLC or UPLC analysis.

-

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter prior to injection into the chromatography system.[5]

Workflow for Plant Sample Preparation and Extraction

References

- 1. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Spectra Analysis and Plants Research 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS Method for the Detection of Securoside A: Application and Protocol

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Securoside A. This compound, a phenylpropanoid glycoside isolated from plants of the Securidaca genus, has garnered interest for its potential biological activities. This method is applicable for the analysis of this compound in various matrices, including plant extracts and biological samples, and is intended for use by researchers, scientists, and professionals in drug development. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes a discussion of a relevant biological signaling pathway.

Introduction